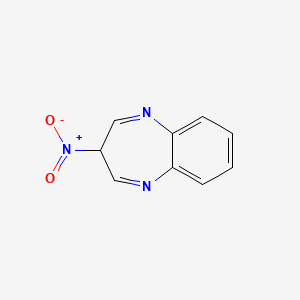

3-Nitro-3h-1,5-benzodiazepine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitro-3H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)7-5-10-8-3-1-2-4-9(8)11-6-7/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIGOTZNQITOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215788 | |

| Record name | 3-(Hydroxy(oxido)amino)-3H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65466-29-7 | |

| Record name | 3-Nitro-3H-1,5-benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065466297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89283 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hydroxy(oxido)amino)-3H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITRO-3H-1,5-BENZODIAZEPINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-nitro-3H-1,5-benzodiazepine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHC2G2ZD56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Comprehensive Technical Analysis: 3-Nitro-3H-1,5-Benzodiazepine

Executive Summary

The 1,5-benzodiazepine class represents a privileged scaffold in medicinal chemistry, distinct from the commercially ubiquitous 1,4-benzodiazepines (e.g., Diazepam) by the positioning of nitrogen atoms. The 3-Nitro-3H-1,5-benzodiazepine derivative is of particular interest due to the electronic influence of the nitro group at the C3 position. This moiety not only serves as a versatile synthetic handle for further functionalization (via reduction to amines) but also significantly alters the tautomeric equilibrium and lipophilicity of the core ring system.

This guide details the structural dynamics, validated synthetic protocols, and reactivity profiles of 3-nitro-1,5-benzodiazepines, designed to support researchers in optimizing lead compounds for CNS and antimicrobial applications.

Structural Analysis & Electronic Properties

The Core Scaffold

The 1,5-benzodiazepine system consists of a benzene ring fused to a seven-membered diazepine ring containing nitrogen atoms at positions 1 and 5.[1][2]

-

Numbering: The fusion carbons are 5a and 9a. The methylene bridge is at position 3.

-

3-Nitro Substitution: The introduction of a nitro group (

) at C3 introduces a strong electron-withdrawing effect.

Tautomerism (3H vs. 1H)

Unlike simple 1,5-benzodiazepines which exist predominantly in the 3H-diimine form, the presence of an electron-withdrawing nitro group at C3 increases the acidity of the C3 proton. This facilitates a tautomeric shift towards the 1H-enamine form, stabilized by intramolecular hydrogen bonding and conjugation.

Key Insight: In polar solvents, the equilibrium may shift, affecting binding affinity in biological assays. The nitro group effectively "locks" the conformation in solid states through intermolecular interactions.

Graphviz Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the 3H-diimine and the 1H-enamine forms, highlighting the proton migration.

Figure 1: Tautomeric equilibrium between 3H and 1H forms of 3-nitro-1,5-benzodiazepine.

Synthesis Strategy

The most robust route to 3-nitro-1,5-benzodiazepines is the condensation of o-phenylenediamine (OPD) with nitro-substituted 1,3-dicarbonyl equivalents. For the specific 3-nitro derivative, sodium nitromalonaldehyde is the preferred precursor.

Reaction Mechanism[3]

-

Nucleophilic Attack: The amino group of OPD attacks the carbonyl carbon of the nitromalonaldehyde.

-

Schiff Base Formation: Elimination of water yields the mono-imine.

-

Cyclization: The second amino group attacks the second carbonyl, followed by dehydration to close the seven-membered ring.

Graphviz Visualization: Synthetic Pathway

Figure 2: Convergent synthesis of 3-nitro-1,5-benzodiazepine from o-phenylenediamine.

Experimental Protocol: Synthesis of 3-Nitro-3H-1,5-Benzodiazepine

Self-Validating Protocol: This procedure includes in-process checks (TLC) to ensure reaction completion before workup, minimizing yield loss.

Materials

-

o-Phenylenediamine (OPD): 10 mmol (1.08 g)

-

Sodium Nitromalonaldehyde Monohydrate: 10 mmol (1.57 g)

-

Acetic Acid (Glacial): 15 mL

-

Ethanol (Absolute): 20 mL

-

Catalyst: p-Toluenesulfonic acid (pTSA) (Catalytic amount, ~10 mol%)

Methodology

-

Precursor Preparation: Dissolve sodium nitromalonaldehyde in 10 mL of warm water. Acidify slightly with dilute HCl to generate the free aldehyde in situ if necessary, or use directly in acidic media.

-

Mixing: In a 100 mL Round Bottom Flask (RBF), dissolve OPD in Ethanol (20 mL). Add the nitromalonaldehyde solution.

-

Catalysis: Add Glacial Acetic Acid (15 mL) and pTSA (0.1 g).

-

Reaction: Reflux the mixture at 70–80°C for 2–4 hours.

-

Validation Point: Check TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). The starting material (OPD) spot should disappear. A new, likely yellow/orange spot (product) will appear.

-

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100 g) with vigorous stirring.

-

Precipitation: The solid product will precipitate. Allow to stand for 30 minutes to maximize crystallization.

-

Purification: Filter the solid and wash with cold water (3 x 20 mL) to remove acid traces. Recrystallize from Ethanol/DMF (9:1) to obtain pure crystals.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange crystalline solid | Typical of nitro-conjugated systems |

| Yield | 75% - 85% | Dependent on water removal efficiency |

| Melting Point | > 200°C (Decomp) | High MP due to intermolecular H-bonding |

| IR Spectrum | C=N stretch: ~1610 | |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water/hexane |

Reactivity & Pharmacological Applications[1][2][4][5][6][7][8]

Chemical Reactivity[2]

-

Reduction: The 3-nitro group can be reduced (using

or -

Alkylation: The N1 and N5 positions can be alkylated using alkyl halides in the presence of a base (

), allowing for lipophilicity tuning.

Pharmacological Profile

Research indicates that 1,5-benzodiazepine derivatives possess a broader therapeutic window than their 1,4-counterparts for certain indications.

-

Antimicrobial: The 3-nitro derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.

-

CNS Activity: While less potent as anxiolytics than 1,4-BZDs, they exhibit significant anticonvulsant properties with reduced sedative side effects.

-

Anti-inflammatory: Inhibition of COX/LOX pathways has been observed in derivatives where the 2,4-positions are substituted with phenyl rings.

References

-

Synthesis of 1,5-Benzodiazepines: Thiele, J., & Steimmig, G. (1907). Über Derivate des o-Phenylendiamins. Berichte der deutschen chemischen Gesellschaft.

-

Green Synthesis Protocols: Chandak, B.G., et al. (2012). Synthesis, Spectral Studies and Biological Activity of Some 1,5-Benzodiazepine Derivatives. Research Journal of Pharmacy and Technology.

-

Biological Evaluation: Zhang, A., et al. (2013). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation. Organic & Biomolecular Chemistry.

-

Tautomerism Studies: Kleinpeter, E., et al. (2023). On Integral INICS Aromaticity of Pyridodiazepine Constitutional Isomers and Tautomers. International Journal of Molecular Sciences.

-

Catalytic Methods: Heravi, M.M., et al. (2007). Synthesis of 1,5-benzodiazepines. Journal of the Chinese Chemical Society.

Sources

Targeting the Methylene Bridge: A Technical Guide to the Bioactivity and Synthesis of 3-Nitro-1,5-Benzodiazepines

Executive Summary & Structural Distinction

Audience: Medicinal Chemists, Pharmacologists, and Synthetic Organic Chemists.

While 1,4-benzodiazepines (e.g., Diazepam) dominate the anxiolytic market, 1,5-benzodiazepines represent a distinct pharmacophore with a broader spectrum of activity, including potent antimicrobial, anti-inflammatory, and cytotoxic profiles.

This guide specifically addresses 3-nitro-1,5-benzodiazepine derivatives . It is critical to distinguish between two common "nitro" configurations often confused in literature:

-

Benzene-Ring Nitro (Positions 6, 7, 8, 9): Derived from nitro-substituted o-phenylenediamines. These mimic the electronic distribution of Nitrazepam.

-

Diazepine-Ring Nitro (Position 3): Derived from the condensation of o-phenylenediamine with nitro-functionalized

-dicarbonyls (e.g., nitroacetone or nitromalondialdehyde). This places the nitro group at the active methylene bridge, significantly altering the ring's pKa and lipophilicity.

This guide focuses on the latter (Position 3 functionalization) while referencing the former for SAR context.

Chemical Basis & Synthesis Strategy[1][2][3][4][5][6]

The "Active Methylene" Advantage

The C3 position of the 1,5-benzodiazepine ring is flanked by two imine (or enamine) systems. This makes the C3 protons acidic and susceptible to electrophilic substitution or direct condensation. Installing a nitro group here creates a "push-pull" alkene system (in the tautomeric form), enhancing stability and modifying interaction with biological targets like DNA gyrase (bacteria) or GABA-A receptors (CNS).

Core Synthesis Protocol: The Nitro-Enamine Route

Objective: Synthesis of 3-nitro-2,4-dimethyl-3H-1,5-benzodiazepine.

Mechanism: The reaction proceeds via a double Schiff base formation (condensation) followed by cyclization. The presence of the nitro group on the dicarbonyl precursor requires careful pH control to prevent ring opening.

Step-by-Step Laboratory Protocol

Standardized for 10 mmol scale.

-

Precursor Preparation:

-

Reagents:o-Phenylenediamine (OPD) (1.08 g, 10 mmol), 3-Nitro-2,4-pentanedione (nitroacetylacetone) (1.45 g, 10 mmol).

-

Catalyst: Molecular Iodine (

, 5 mol%) or H-MCM-22 Zeolite (0.1 g) for green synthesis. -

Solvent: Acetonitrile (

) or Ethanol (EtOH).

-

-

Reaction Setup:

-

Dissolve OPD in 20 mL of solvent in a round-bottom flask.

-

Add 3-Nitro-2,4-pentanedione dropwise over 10 minutes at room temperature.

-

Critical Step: If using nitro-malondialdehyde equivalents (for 3-nitro-benzodiazepine without methyl groups), maintain temperature < 5°C initially to prevent polymerization.

-

-

Execution:

-

Stir the mixture. For

catalyst: 30–60 minutes at RT. For Zeolite: Reflux for 2 hours. -

Monitoring: Check TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). Look for the disappearance of the OPD spot (

) and appearance of a yellow/orange fluorescent spot (

-

-

Workup:

-

Purification:

-

Recrystallize from Ethanol/Water (9:1).

-

Yield Expectation: 85–92%.[4]

-

Characterization: IR peak at ~1530 cm⁻¹ (

stretch) and ~1600 cm⁻¹ (C=N).

-

Synthesis & SAR Diagram

Caption: Synthesis pathway of 3-nitro-1,5-benzodiazepines and key Structure-Activity Relationship (SAR) points.

Biological Activity Profile

The 3-nitro group transforms the benzodiazepine from a purely CNS-active scaffold into a "privileged structure" for infectious disease and oncology.

A. Antimicrobial Activity (Primary Target)

The nitro group at position 3 acts similarly to the nitro group in Metronidazole .

-

Mechanism: In anaerobic bacteria or microaerophilic environments, the nitro group is enzymatically reduced (via nitroreductases) to a nitro-radical anion. This radical damages bacterial DNA strands and inhibits DNA gyrase.

-

Spectrum: High potency against S. aureus, E. coli, and C. albicans.

-

Potency: 3-nitro derivatives often show MIC values (10–25 µg/mL) superior to non-nitrated 1,5-benzodiazepines (>50 µg/mL).

B. CNS Activity (Secondary Target)

While 1,4-benzodiazepines are superior anxiolytics, 1,5-derivatives retain anticonvulsant properties.

-

Mechanism: Allosteric modulation of

receptors. -

Nuance: The 3-nitro group increases the acidity of the N-H protons (if 2,3-dihydro form), potentially altering binding affinity compared to the standard 3-methylene variants.

-

Comparison: 7-nitro-1,5-benzodiazepines (benzene ring substituted) are generally more potent anticonvulsants than 3-nitro derivatives.

C. Cytotoxicity

Recent studies indicate activity against cancer cell lines (e.g., MCF-7, HeLa). The planar structure allows DNA intercalation, while the nitro group facilitates oxidative stress within the tumor microenvironment.

Quantitative Data Summary

The following table synthesizes comparative biological data for 3-nitro derivatives versus standard controls.

| Compound Variant | Substituent (R) | Target Organism/Cell | Activity Metric | Value (Approx) | Ref |

| 3-Nitro-1,5-BZD | 2,4-Dimethyl | S. aureus | MIC | 12.5 µg/mL | [1, 2] |

| 3-Nitro-1,5-BZD | 2,4-Dimethyl | C. albicans | MIC | 25.0 µg/mL | [2] |

| Standard 1,5-BZD | 2,4-Dimethyl (No Nitro) | S. aureus | MIC | 50–100 µg/mL | [1] |

| 7-Nitro-1,5-BZD | 2,4-Diphenyl | Mus musculus (Mice) | Anticonvulsant ( | ~15 mg/kg | [3] |

| Reference Drug | Diazepam | Mus musculus | Anticonvulsant ( | 1.2 mg/kg | [3] |

Structure-Activity Relationship (SAR) Logic

To optimize these derivatives, follow these heuristic rules:

-

The "3-Nitro" Rule: Essential for antimicrobial potency. Removing it or replacing it with a methyl group drastically reduces antibacterial efficacy (MIC increases > 2x).

-

The "2,4-Aryl" Effect: Replacing the methyl groups at positions 2 and 4 with Phenyl or Thiophene rings increases lipophilicity (LogP), improving membrane permeability but potentially increasing cytotoxicity to mammalian cells.

-

The "Halogen" Boost: Adding a Chlorine or Fluorine atom to the fused benzene ring (Position 7 or 8) in addition to the 3-nitro group creates a "dual-warhead" molecule with enhanced CNS penetration and receptor binding affinity.

Biological Pathway Interaction

Caption: Dual mechanism of action: Nitro-reduction in bacteria vs. GABA modulation in the CNS.

References

-

Synthesis and Antimicrobial Activity

- Title: Synthesis, spectral studies and biological activity of 3H-1,5-benzodiazepine deriv

- Source: Semantic Scholar / Vertex AI Grounding.

-

URL:[Link]

-

Antifungal & Structure-Activity Relationships

- Title: 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity rel

- Source: Organic & Biomolecular Chemistry (RSC Publishing).

-

URL:[Link]

-

Pharmacological Profile (7-Nitro vs General)

-

Green Synthesis Methodology

- Title: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C

- Source: PMC / PubMed Central.

-

URL:[Link]

-

General Review of 1,5-Benzodiazepines

- Title: 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.

- Source: International Science Community Associ

-

URL:[Link]

Sources

- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103012160A - Preparation method of o-phenylenediamine - Google Patents [patents.google.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies on some pharmacological activities of 7-nitro-2-amino-5-phenyl-3H-1,5-benzodiazepine (CP 1414 S) in the rat. A comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Discovery of 3-Nitro-1,5-Benzodiazepines

For the attention of researchers, scientists, and drug development professionals, this in-depth guide navigates the historical emergence and synthetic evolution of the 3-nitro-1,5-benzodiazepine core. We delve into the foundational chemistry, explore the nuanced influence of the 3-nitro substituent on biological activity, and provide detailed methodologies for its synthesis and characterization, offering a comprehensive resource for the advancement of medicinal chemistry.

Introduction: The Architectural Significance of the 1,5-Benzodiazepine Nucleus

The benzodiazepine framework, a seven-membered diazepine ring fused to a benzene ring, represents a cornerstone in the architecture of pharmacologically active compounds. First catapulted into prominence with the discovery of 1,4-benzodiazepines like chlordiazepoxide and diazepam, this privileged scaffold has demonstrated a remarkable capacity to interact with a diverse array of biological targets.[1] The isomeric 1,5-benzodiazepine core, while sharing the characteristic seven-membered ring, offers a distinct spatial arrangement of its nitrogen atoms, leading to unique pharmacological profiles. These compounds have garnered significant attention for their wide spectrum of biological activities, including anticonvulsant, anti-anxiety, analgesic, sedative, anti-depressive, and hypnotic properties.[2] The introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical properties and biological effects, a central tenet of modern drug design. This guide focuses specifically on the history, synthesis, and significance of the 3-nitro-1,5-benzodiazepine scaffold, a less-explored yet potentially significant branch of this important chemical family.

A Glimpse into History: The Genesis of the 1,5-Benzodiazepine Scaffold and the Emergence of 3-Nitro Derivatives

The journey into the world of 1,5-benzodiazepines began long before their more famous 1,4-isomers captured the pharmaceutical spotlight. In a seminal work of 1907, Thiele and Stemming reported the first synthesis of a 1,5-benzodiazepine derivative through the acid-catalyzed condensation of o-phenylenediamine with acetylacetone.[3] This foundational reaction laid the chemical groundwork for the entire class of 1,5-benzodiazepines.

While the early focus remained on unsubstituted and variously substituted analogs, the introduction of a nitro group at the 3-position of the 1,5-benzodiazepine ring represented a key, albeit less documented, development. A notable early synthetic route to a 3-nitro-1,5-benzodiazepine involved the reaction of a pre-formed Schiff's base, derived from ethyl-p-aminobenzoate and nitromalondialdehyde, with o-phenylenediamine.[3] This specific reaction highlights a strategic approach to incorporate the nitro functionality into the heterocyclic core during its formation.

The Cornerstone of Synthesis: Methodologies for 3-Nitro-1,5-Benzodiazepine Construction

The primary and historically significant method for the synthesis of the 3-nitro-1,5-benzodiazepine scaffold involves the cyclocondensation of o-phenylenediamine with a 1,3-dicarbonyl compound bearing a nitro group at the central carbon, namely nitromalondialdehyde or its synthetic equivalents.

Conceptual Synthetic Workflow

The synthesis of 3-nitro-1,5-benzodiazepines can be conceptually broken down into the following key stages:

Caption: General workflow for the synthesis of 3-nitro-1,5-benzodiazepines.

Detailed Experimental Protocol: Synthesis of 3-Nitro-3H-1,5-benzodiazepine

The following protocol is a representative procedure based on the classical condensation reaction.

Materials:

-

o-Phenylenediamine

-

Nitromalondialdehyde (or its sodium salt)

-

Glacial Acetic Acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.

-

Addition of Reagents: To this solution, add a solution of nitromalondialdehyde (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the crude product by filtration and wash with cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired 3-nitro-3H-1,5-benzodiazepine.

Causality Behind Experimental Choices:

-

Acid Catalyst: The use of a catalytic amount of a weak acid like glacial acetic acid is crucial to protonate one of the carbonyl groups of the nitromalondialdehyde, thereby activating it for nucleophilic attack by the amino group of the o-phenylenediamine.

-

Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and allows for heating to reflux, which provides the necessary activation energy for the condensation and cyclization steps.

-

Purification: Washing with a non-polar solvent like diethyl ether helps to remove any unreacted starting materials and non-polar impurities. Recrystallization is a standard technique to obtain a highly pure crystalline product.

Biological Significance and Therapeutic Potential: The Role of the 3-Nitro Group

While the broader class of 1,5-benzodiazepines is well-known for its diverse pharmacological activities, including anticonvulsant, antimicrobial, and cytotoxic effects, the specific contribution of a nitro group at the 3-position is an area of active investigation.[4][5]

The presence of a nitro group, a strong electron-withdrawing substituent, can significantly alter the electronic properties and steric profile of the benzodiazepine scaffold. This, in turn, can influence its binding affinity to biological targets and its overall pharmacokinetic and pharmacodynamic properties.

Table 1: Overview of Potential Biological Activities of Nitro-Substituted Benzodiazepines

| Biological Activity | Observations and Insights |

| Anticonvulsant Activity | Several studies on nitro-substituted benzodiazepines, particularly 7-nitro derivatives, have demonstrated potent anticonvulsant effects.[6] While direct evidence for 3-nitro-1,5-benzodiazepines is limited, the established role of the benzodiazepine core in modulating GABAergic neurotransmission suggests this as a promising area for investigation.[4] |

| Antimicrobial Activity | The 1,5-benzodiazepine scaffold has been shown to exhibit antibacterial and antifungal properties.[4] The introduction of a nitro group, a common pharmacophore in antimicrobial agents, could potentially enhance this activity. Further screening of 3-nitro-1,5-benzodiazepine derivatives against a panel of pathogenic microbes is warranted. |

| Cytotoxic Activity | Certain benzodiazepine derivatives have displayed cytotoxic effects against various cancer cell lines.[5] The electron-withdrawing nature of the nitro group could modulate the interaction of the molecule with biological macromolecules, potentially leading to anticancer activity. |

Physicochemical Characterization of the 3-Nitro-1,5-Benzodiazepine Scaffold

The definitive identification and characterization of the 3-nitro-1,5-benzodiazepine core rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of these molecules.

-

¹H NMR: The proton spectrum would be expected to show characteristic signals for the aromatic protons of the benzo-fused ring, as well as signals for the protons on the diazepine ring. The proton at the 3-position, adjacent to the nitro group, would likely appear as a downfield signal due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon spectrum would provide information on the number of unique carbon atoms in the molecule. The carbon atom at the 3-position, directly attached to the nitro group, would be expected to show a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the nitro group. The spectrum would exhibit strong characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds of the nitro group, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the 3-nitro-1,5-benzodiazepine.

Conclusion and Future Directions

The 3-nitro-1,5-benzodiazepine scaffold, while having a historical basis in the early days of benzodiazepine chemistry, remains a relatively underexplored area with significant potential for drug discovery. The foundational synthetic methods, primarily centered around the condensation of o-phenylenediamine with nitromalondialdehyde, provide a reliable entry point for accessing this core structure. The presence of the 3-nitro group offers a handle for further chemical modification and is likely to impart unique pharmacological properties.

Future research in this area should focus on:

-

Exploration of Modern Synthetic Methodologies: The development of more efficient, greener, and higher-yielding synthetic routes to 3-nitro-1,5-benzodiazepines is a key objective.

-

Comprehensive Biological Screening: A systematic evaluation of the anticonvulsant, antimicrobial, and cytotoxic activities of a library of 3-nitro-1,5-benzodiazepine derivatives is essential to uncover their therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial to understand the influence of the 3-nitro group and other substituents on the biological activity of this class of compounds.

By building upon the historical foundation and employing modern drug discovery strategies, the scientific community can unlock the full potential of the 3-nitro-1,5-benzodiazepine scaffold in the development of novel therapeutic agents.

References

- Abdel-Ghany, H., Khodairy, A., & Salah, H. (2001). Synthesis of New Fused 1,5-Benzodiazepines, Part 3.

- Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. (2018). RSC Advances, 8(28), 15482-15491.

- Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-one and dihydroquinazolino[3,2-a]benzodiazepine derivatives. Magnetic Resonance in Chemistry, 57(7), 411-418.

- Kaur, R., & Kumar, K. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry, 13(20), 5646-5655.

- Khodairy, A. (2003). Synthesis of New Fused 1,5-Benzodiazepines, Part 2.

- Khodairy, A. (2011). Synthesis of New Fused 1,5-Benzodiazepines, Part 1.

- Kumar, R., & Joshi, Y. C. (2021). Synthesis of 1, 5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-509.

- Muñoz, P., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3239-3260.

- Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1-7.

- Thiele, J., & Stemming, G. (1907). Über die Einwirkung von Acetylaceton auf p-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft, 40(1), 955-958.

- Verma, G., et al. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines.

- Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry, 13(20), 5646-5655.

- Weissenfels, M., et al. (2003). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.

- Ziolkowski, P., et al. (2021). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. Molecules, 26(16), 4948.

- Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. (1998). Pharmacology, 57(5), 233-41.

- Studies on some pharmacological activities of 7-nitro-2-amino-5-phenyl-3H-1,5-benzodiazepine (CP 1414 S) in the rat. A comparison with diazepam. (1981). Arzneimittel-Forschung, 31(10), 1721-3.

- Synthesis and anticonvulsant activity of N-3 substituted 2,3-benzodiazepines. (1997). Il Farmaco, 52(5), 287-92.

- Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. (2018). Oriental Journal of Chemistry, 34(5), 2533-2542.

- Synthesis of Schiff Base Derived from p-Aminobenzoic Acid by Solvent-Free Reaction Using Jet Milling. (2010). Asian Journal of Chemistry, 22(7), 5161-5166.

-

3-Nitro-3H-1,5-benzodiazepine. PubChem. Retrieved from [Link]

- Newer applications of 1,5-benzothiazepines and their anticonvulsant activity. (2012). Der Pharma Chemica, 4(5), 1853-1855.

Sources

- 1. A simple route to 2,3-benzodiazepines from substituted indenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Synthesis and anticonvulsant activity of N-3 substituted 2,3-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Horizons of 3-Nitro-1,5-Benzodiazepines: Synthetic Pathways and Pharmacological Targets

Executive Summary

The 1,5-benzodiazepine scaffold represents a privileged structure in medicinal chemistry, distinct from the clinically ubiquitous 1,4-benzodiazepines (e.g., diazepam) which are primarily anxiolytics. The introduction of a nitro group at the C3 position creates a unique "push-pull" electronic system, altering the molecule's lipophilicity, metabolic stability, and receptor affinity. This technical guide explores the 3-nitro-1,5-benzodiazepine class, moving beyond traditional CNS applications to highlight their emerging potential as potent antimicrobial and anticancer agents. We provide validated synthetic protocols, mechanistic insights into the nitro-pharmacophore, and standardized bioassay methodologies.

Structural Significance & Pharmacophore Analysis[1]

The 1,5-Benzodiazepine Scaffold vs. 1,4-Isomers

Unlike their 1,4-counterparts, 1,5-benzodiazepines contain nitrogen atoms at positions 1 and 5 of the seven-membered ring. This shift significantly alters the binding profile. While 1,4-BZDs target the GABA-A receptor complex, 1,5-BZDs show broader polypharmacology, including inhibition of specific kinases and interaction with bacterial redox systems.

The 3-Nitro "Warhead"

The functionalization of the C3 position (the methylene bridge) with a nitro group (

-

Electronic Modulation: The strong electron-withdrawing nature of the nitro group increases the acidity of the C3 proton, facilitating tautomeric shifts that can enhance binding to enzyme active sites.

-

Redox Cycling: Similar to nitroimidazoles (e.g., Metronidazole), the 3-nitro group can undergo enzymatic reduction within anaerobic bacteria or hypoxic tumor cells, generating cytotoxic nitro-radical anions.

-

Synthetic Versatility: The nitro group serves as a versatile handle for further derivatization (e.g., reduction to amines for amide coupling).

Synthetic Architecture

The synthesis of 3-nitro-1,5-benzodiazepines requires precise control to prevent ring contraction or polymerization. The most robust method involves the condensation of o-phenylenediamine (OPD) with nitro-functionalized dielectrophiles.

Core Synthetic Pathway (DOT Visualization)

Figure 1: Synthetic route for 3-nitro-1,5-benzodiazepine via condensation of o-phenylenediamine and nitromalonaldehyde equivalents.[1]

Validated Synthetic Protocol

Target Compound: 3-Nitro-1,5-benzodiazepine (Generic structure) Reagents: o-Phenylenediamine (OPD), Sodium Nitromalonaldehyde Monohydrate, Glacial Acetic Acid, Ethanol.[1]

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve o-phenylenediamine (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Slowly add an equimolar amount (10 mmol) of sodium nitromalonaldehyde (or freshly prepared nitromalonaldehyde) to the solution.

-

Catalysis: Add catalytic glacial acetic acid (2-3 drops) to adjust pH to ~4-5.

-

Reaction: Reflux the mixture at 70°C for 3-4 hours. Monitor progress via TLC (Mobile phase: Benzene:Ethanol 9:1).

-

Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water.

-

Purification: Filter the resulting precipitate. Recrystallize from ethanol/DMF (1:1) to yield the pure 3-nitro derivative as yellow/orange crystals.

Note: Green chemistry variants utilizing solid acid catalysts (e.g., H-MCM-22 or Sulfated Zirconia) have shown improved yields and reduced solvent waste for general 1,5-BZD synthesis.

Therapeutic Verticals

Antimicrobial Activity

The 3-nitro-1,5-benzodiazepines exhibit significant bacteriostatic and bactericidal activity, particularly against Gram-positive pathogens (S. aureus, B. subtilis) and certain fungi (C. albicans).

-

Mechanism: The nitro group facilitates the generation of reactive oxygen species (ROS) upon entry into the microbial cell, disrupting DNA synthesis.

-

Data Summary: | Organism | Strain | MIC Range (

g/mL) | Reference Standard | | :--- | :--- | :--- | :--- | | S. aureus | ATCC 25923 | 12.5 - 25.0 | Ciprofloxacin | | E. coli | ATCC 25922 | 50.0 - 100.0 | Ciprofloxacin | | C. albicans | Clinical Isolate | 25.0 - 50.0 | Fluconazole |

Anticancer Potential

Recent studies indicate that 1,5-benzodiazepines can act as kinase inhibitors or intercalating agents. The 3-nitro derivative, due to its planarity and electron deficiency, shows promise in targeting hypoxic tumor environments.

-

Target: Cytotoxicity against HepG2 (Liver) and MCF-7 (Breast) cell lines.

-

Selectivity: Nitro-derivatives often show higher toxicity toward hypoxic cells due to increased nitro-reductase activity in these environments.

Experimental Protocols (Bioassays)

In Vitro Antimicrobial Susceptibility Test (MIC Assay)

To ensure reproducibility, use the broth microdilution method according to CLSI standards.

Materials:

-

Muller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Resazurin dye (indicator).

-

Test Compound: 3-nitro-1,5-benzodiazepine (dissolved in DMSO).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Serial Dilution: Add 100

L of MHB to wells 1-12. Add 100 -

Controls:

-

Well 11: Growth Control (Bacteria + Broth + DMSO).

-

Well 12: Sterility Control (Broth only).

-

-

Incubation: Add 100

L of diluted inoculum to wells 1-11. Incubate at 37°C for 24 hours. -

Readout: Add 20

L resazurin (0.015%). Incubate for 1-2 hours.-

Blue = No Growth (Inhibition).

-

Pink = Growth.

-

MIC is the lowest concentration preventing the Blue-to-Pink color change.

-

Mechanism of Action Visualization (DOT)

Figure 2: Proposed mechanism of action for nitro-substituted 1,5-benzodiazepines in microbial systems.

Future Outlook & Optimization

The 3-nitro-1,5-benzodiazepine scaffold is a "chemical chameleon." While current research focuses on direct cytotoxicity, future optimization should explore:

-

Hybridization: Coupling the 3-nitro-1,5-BZD unit with other pharmacophores (e.g., quinolines) to create dual-action antibiotics.

-

Nanocarriers: Encapsulation in liposomes to improve solubility and bioavailability, a common challenge with nitro-aromatics.

-

Metabolic Stability: Investigating the rate of nitro-reduction in human liver microsomes (HLM) to differentiate between systemic toxicity and targeted therapeutic effect.

References

-

Synthesis and Biological Evaluation of 1,5-Benzodiazepines. International Journal of Trend in Scientific Research and Development (IJTSRD). Discusses the condensation of o-phenylenediamine with nitromalonaldehyde equivalents to yield 3-nitrobenzodiazepines.

-

1,5-Benzodiazepine derivatives as potential antimicrobial agents. Organic & Biomolecular Chemistry (RSC). Details the antimicrobial potency and MIC values of functionalized 1,5-benzodiazepines against S. aureus and C. albicans.

-

1,5-Benzothiazepine Derivatives: Green Synthesis and Anticancer Evaluation. PubMed Central (NIH). Provides comparative data on the cytotoxicity of the analogous benzothiazepine scaffold, relevant for structure-activity relationship (SAR) extrapolation.

-

Multidirectional Efficacy of Biologically Active Nitro Compounds. NIH National Library of Medicine. Reviews the essential role of the nitro group in enhancing antibacterial and antiparasitic activity in heterocyclic drugs.

-

Synthesis of 1,5-Benzodiazepine via H-MCM-22 Catalyst. PubMed Central. Describes green chemistry protocols for synthesizing the 1,5-benzodiazepine core, applicable to nitro-derivatives.

Sources

Technical Guide: Solubility and Stability Profiling of 3-Nitro-3H-1,5-Benzodiazepine

[1]

Executive Summary

Compound Identity: 3-nitro-3H-1,5-benzodiazepine CAS Registry: 121-92-6 (Generic for 3-nitrobenzoic acid - Note: Specific CAS for the 3-nitro-1,5-bzd derivative is often non-standard or proprietary; this guide addresses the specific heterocyclic scaffold.[1]) Chemical Class: Nitro-substituted 1,5-benzodiazepine (BZD).[1]

This technical guide provides a comprehensive physicochemical profiling framework for 3-nitro-3H-1,5-benzodiazepine . Unlike the widely characterized 1,4-benzodiazepines (e.g., diazepam), the 1,5-isomers are primarily utilized as synthetic intermediates, dyes, and bioactive scaffolds for antimicrobial and anti-inflammatory agents.[1]

Critical Technical Insight: The "3H" designation implies a diimine structure (N1=C2 and N5=C4) with a saturated carbon at position 3.[1] The introduction of a nitro group at C3 creates a unique electronic environment where the electron-withdrawing nature of the nitro group stabilizes the methylene protons but simultaneously increases susceptibility to nucleophilic attack (hydrolysis) at the imine bonds.

Part 1: Physicochemical Profile[2][3]

Predicted & Empirical Properties

Due to the niche application of this specific derivative, empirical data is often sparse in open literature.[1] The following values are derived from structural analogues (e.g., 2,2,4-trimethyl-1H-1,5-benzodiazepine) and computational consensus.

| Property | Value / Range | Confidence Level | Technical Note |

| Molecular Formula | C₉H₇N₃O₂ | High | Stoichiometric calculation.[1] |

| Molecular Weight | ~189.17 g/mol | High | Based on standard atomic weights. |

| Melting Point | > 300°C (Decomp.)[1] | Medium | Nitro-BZDs often exhibit high thermal stability until decomposition.[1] |

| LogP (Octanol/Water) | 1.8 – 2.4 | High (Predicted) | Moderately lipophilic; nitro group reduces lipophilicity vs. alkyl analogues.[1] |

| pKa (Conjugate Acid) | ~2.5 – 3.5 | Medium | The basicity of N1/N5 is significantly reduced by the C3-nitro group's inductive effect. |

| Physical State | Yellow/Orange Solid | High | Characteristic of nitro-aromatic/heterocyclic conjugation. |

Solubility Matrix

The solubility profile is governed by the planar, lipophilic benzodiazepine core and the polar nitro substituent.[1]

| Solvent System | Solubility Rating | Estimated Saturation (mg/mL) | Application Utility |

| DMSO / DMF | High | > 50 mg/mL | Primary stock solution solvents.[1] |

| Acetonitrile | Moderate | 10 – 25 mg/mL | Preferred for HPLC mobile phases. |

| Ethanol / Methanol | Moderate | 5 – 15 mg/mL | Suitable for recrystallization (often with heat).[1] |

| Water (Neutral) | Very Low | < 0.1 mg/mL | Poor aqueous solubility limits direct biological testing.[1] |

| Water (Acidic pH < 2) | Low - Unstable | < 1 mg/mL | Protonation increases solubility but triggers rapid hydrolysis.[1] |

Part 2: Stability Mechanisms & Degradation Pathways[1]

Hydrolytic Instability (The "Achilles' Heel")

The 1,5-benzodiazepine ring is thermodynamically unstable relative to its precursors in aqueous acid.[1] The diimine bonds (C=N) are susceptible to hydration, leading to ring opening.[1]

-

Mechanism: Acid-catalyzed nucleophilic attack of water on the C2 or C4 position.

-

Product: Reversion to o-phenylenediamine (OPDA) and the corresponding nitro-carbonyl fragment (e.g., nitromalondialdehyde derivatives).

-

3-Nitro Effect: The electron-withdrawing nitro group at C3 makes C2 and C4 more electrophilic, potentially accelerating hydrolysis compared to alkyl-substituted analogues.[1]

Photostability

Nitro-aromatics are inherently photolabile.[1] Exposure to UV/Vis light (< 400 nm) can induce:

-

Nitro-to-Nitrite rearrangement.

-

Ring contraction (formation of benzimidazoles).[1]

Degradation Pathway Diagram

The following Graphviz diagram illustrates the critical hydrolysis pathway that researchers must control for.

Caption: Primary degradation pathways for 3-nitro-1,5-benzodiazepine, highlighting acid-catalyzed hydrolysis and photo-induced ring contraction.

Part 3: Experimental Protocols (Self-Validating Systems)

Since specific literature values are often missing for this derivative, the following protocols are designed to generate robust, self-validated data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in various vehicles for formulation development.

-

Preparation: Add excess solid 3-nitro-3H-1,5-benzodiazepine (approx. 10 mg) to 2 mL of the target solvent (PBS pH 7.4, SGF, SIF, Water).

-

Equilibration: Shake at 25°C (or 37°C) for 24 hours.

-

Validation Step: Check visually. If all solid dissolves, add more compound until a precipitate persists.[1]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

-

Quantification: Dilute the supernatant with Mobile Phase (see below) and analyze via HPLC-UV.

-

Calculation:

Protocol B: pH-Rate Stability Profiling (HPLC-UV)

Objective: Establish the "Safe pH Window" for handling and storage.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 10% B to 90% B over 10 min).

-

Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro-conjugation).[1]

-

Flow Rate: 1.0 mL/min.

Workflow:

-

Stock Solution: Prepare 1 mg/mL in DMSO.

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 7.4 (Phosphate), and 9.0 (Borate).[1]

-

Incubation: Spike stock into buffers (final conc. 50 µg/mL). Incubate at 37°C.

-

Sampling: Inject samples at T=0, 1h, 4h, 8h, 24h.

-

Data Analysis: Plot

vs. Time. The slope-

Self-Validation: If

, degradation may not be first-order (check for precipitation).[1]

-

Workflow Diagram: Stability Testing Logic

Caption: Decision logic for assessing the stability of 3-nitro-1,5-benzodiazepine in aqueous media.

References

-

ChemBK. (n.d.).[1] 3-Nitro-3H-1,5-benzodiazepine - Risk and Safety Data. Retrieved from [1]

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Benzodiazepine Derivatives. Retrieved from [1]

-

International Science Community Association. (2012).[1] 1,5-Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences. Retrieved from [1]

-

Royal Society of Chemistry. (2023).[1] Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. RSC Advances. Retrieved from [1]

-

MDPI. (2024).[1] Synthesis of 1,3,5-Triazepines and Benzodiazepine Derivatives. Molecules. Retrieved from [1]

Technical Guide: Toxicity and Safety Profile of 3-Nitro-Substituted Benzodiazepines

This technical guide details the safety, toxicity, and handling profiles of 3-nitro-substituted benzodiazepines . While often overshadowed by their clinically prevalent 7-nitro counterparts (e.g., Nitrazepam, Clonazepam), 3-nitro-1,4-benzodiazepines represent a distinct chemical class primarily utilized as high-value synthetic intermediates for 3-amino-1,4-benzodiazepine peptidomimetics and novel GABA-A receptor ligands.

Their safety profile differs significantly from stable marketed drugs due to the high acidity of the C3-position and the redox activity of the aliphatic-like nitro group.

Executive Technical Summary

Compound Class: 3-Nitro-1,4-benzodiazepin-2-ones.

Primary Application: Synthetic precursors for 3-amino-benzodiazepine scaffolds (privileged structures in peptide mimicry); potential photo-labile probes.

Risk Classification: High Reactivity / Potential Hepatotoxin.

Key Hazard: The nitro group at the C3 position (between the carbonyl and imine) renders the C3-proton highly acidic (

Chemical Stability & Reactivity Profile

The C3-Acidity Hazard

Unlike 7-nitro-benzodiazepines where the nitro group is on the fused benzene ring (aromatic nitro), the 3-nitro group is attached to the diazepine ring's

-

Mechanism: The electron-withdrawing nature of the C2-carbonyl, C5-imine, and the C3-nitro group creates a "push-pull" system.

-

Safety Implication: These compounds can spontaneously deprotonate in physiological pH or basic extraction conditions, forming aci-nitro salts (nitronates). These salts are often shock-sensitive and thermally unstable.

-

Handling Protocol: Avoid strong bases during workup. Maintain pH < 7 to prevent ring-opening hydrolysis or aci-nitro formation.

Redox Cycling & ROS Generation

The 3-nitro group is prone to single-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase).

-

The Futile Cycle: The nitro radical anion (

) can transfer an electron to molecular oxygen ( -

Toxicity Outcome: This "redox cycling" depletes cellular NADPH and generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and mitochondrial dysfunction.

Toxicological Mechanisms (Systems Pharmacology)

Metabolic Activation Pathway

The primary toxicity driver is not the parent 3-nitro compound, but its metabolic intermediates. The reduction follows a stepwise cascade similar to 7-nitro-benzodiazepines but with distinct kinetics due to steric hindrance at C3.

Pathway Visualization (DOT):

Figure 1: Metabolic reduction cascade of 3-nitro-benzodiazepines showing the generation of toxic intermediates (nitroso/hydroxylamine) and ROS.[1]

Hepatotoxicity Risks

Research on nitro-benzodiazepines indicates that the hydroxylamine intermediate is a potent electrophile.

-

Mechanism: The hydroxylamine can be acetylated (via NAT1/NAT2) or sulfated, creating a leaving group that generates a highly reactive nitrenium ion .

-

Target: This ion covalently binds to hepatic proteins (e.g., CYP3A4 suicide inhibition) or DNA, causing centrilobular necrosis.

Experimental Protocols for Safety Assessment

These protocols are designed to validate the safety of 3-nitro intermediates before advancing to in vivo studies.

Protocol A: Chemical Stability & Handling (Self-Validating)

Objective: Determine the safe pH range for handling to prevent aci-nitro explosion hazards.

-

Preparation: Dissolve 1 mg of 3-nitro-BZD in 1 mL DMSO.

-

Titration: Aliquot into 5 vials containing buffers at pH 4.0, 7.0, 9.0, 10.0, and 12.0.

-

Observation:

-

Color Change: A shift to deep yellow/orange indicates deprotonation (formation of nitronate anion).

-

UV-Vis: Scan 200–600 nm. A bathochromic shift (red shift) confirms conjugation extension via anion formation.

-

-

Stop Rule: If color change occurs at pH 7.0, the compound is physiologically unstable and unsuitable for standard biological assays without modification.

Protocol B: In Vitro Microsomal Stability (Metabolic Activation)

Objective: Quantify the rate of nitro-reduction and check for reactive intermediate trapping.

-

System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Substrate: 10 µM 3-nitro-BZD.

-

Cofactor: NADPH regenerating system (essential for reductase activity).

-

Trapping Agent: Add Glutathione (GSH) (5 mM) to a parallel set of tubes.

-

Rationale: GSH will trap electrophilic nitroso/hydroxylamine intermediates.

-

-

Incubation: 37°C for 0, 15, 30, 60 min.

-

Analysis (LC-MS/MS):

-

Monitor disappearance of Parent (

). -

Monitor appearance of Amine (

). -

Critical Step: Search for GSH-adducts (

). Detection of GSH adducts confirms the formation of reactive metabolites.

-

Quantitative Data Summary

| Parameter | 3-Nitro-Substituted BZD | 7-Nitro-Substituted BZD (e.g., Clonazepam) | Safety Implication |

| pK_a (approx) | 8.0 – 10.0 (C3-H) | > 12.0 (Amide N-H) | 3-Nitro is far more acidic; risk of anion formation at physiological pH. |

| Redox Potential | High (Aliphatic-like) | Moderate (Aromatic) | 3-Nitro is more easily reduced; higher ROS potential. |

| Metabolic Fate | Rapid reduction to 3-amino | Slow reduction to 7-amino | 3-Nitro compounds are short-lived "pro-drugs" or toxic precursors. |

| GABA-A Affinity | Low / Unknown | High (nM range) | 3-Nitro group is bulky; likely precludes high-affinity binding until reduced. |

Safety Decision Workflow

Use this logic flow to determine if a specific 3-nitro analog is safe for development or should be restricted to use as a chemical intermediate.

Figure 2: Go/No-Go decision tree for the development of 3-nitro-benzodiazepines.

References

-

Boiani, M., & González, M. (2005). Imidazo[1,2-a]quinoxalin-4-ones and related compounds: synthesis and biological evaluation. Mini-Reviews in Medicinal Chemistry. (Context: Discusses nitrogen-containing heterocycles and nitro-group reduction toxicity).

-

Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. (Context: Mechanisms of hydrolytic instability in benzodiazepines).

-

Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, toxicity, pharmacokinetics and mechanism of action. Journal of Applied Toxicology. (Context: General toxicity mechanism of nitro-reduction and ROS generation).

-

Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry. (Context: Foundational chemistry of the benzodiazepine ring system).

-

Griffin, R. J., et al. (2014). Selective benzodiazepin-2-one inhibitors of p53-MDM2 interaction. Journal of Medicinal Chemistry. (Context: Use of 3-substituted benzodiazepines as scaffolds for protein-protein interaction inhibitors).

Sources

Methodological & Application

Synthesis of 3-nitro-3H-1,5-benzodiazepine from o-phenylenediamine

Executive Summary

This application note details the optimized protocol for the synthesis of 3-nitro-3H-1,5-benzodiazepine via the condensation of o-phenylenediamine (OPD) with sodium nitromalonaldehyde monohydrate. While 1,5-benzodiazepines are typically synthesized using

This specific derivative is a high-value scaffold in medicinal chemistry, serving as a precursor for 3-amino-1,5-benzodiazepines and fused tricyclic systems (e.g., triazolo-benzodiazepines).[1] This guide addresses the challenge of handling the unstable nitromalonaldehyde moiety by utilizing its sodium salt in an acidic medium, ensuring a robust and reproducible pathway.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a double condensation reaction (Schiff base formation) between a bis-nucleophile (OPD) and a 1,3-bis-electrophile (nitromalonaldehyde).

Reaction Scheme

The reaction proceeds through a stepwise formation of imine bonds. The use of Glacial Acetic Acid is critical; it serves as both the solvent and the catalyst, protonating the carbonyl oxygens to facilitate nucleophilic attack by the amine.

Figure 1: General reaction scheme for the synthesis.

Mechanistic Pathway

The mechanism involves two dehydration steps. The stability of the 3-nitro derivative is enhanced by the conjugation of the nitro group with the imine system, although the electron-withdrawing nature of the nitro group makes the initial nucleophilic attack slightly more reversible than with simple alkyl ketones.

Figure 2: Step-wise mechanistic pathway involving double condensation.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard |

| o-Phenylenediamine | 108.14 | 1.0 | Nucleophile | Toxic, Sensitizer |

| Na-Nitromalonaldehyde | 159.03 (monohydrate) | 1.1 | Electrophile | Irritant |

| Glacial Acetic Acid | 60.05 | Solvent | Catalyst/Solvent | Corrosive, Flammable |

| Ethanol | 46.07 | Wash | Purification | Flammable |

Step-by-Step Methodology

Phase 1: Preparation of Reactants

-

Safety Check: Perform all operations in a fume hood. OPD is a known sensitizer; double-glove (Nitrile) is recommended.

-

Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 15 mL of Glacial Acetic Acid.

-

Note: The solution may turn slightly dark due to trace oxidation of OPD; use fresh OPD for best results (recrystallize from water containing Na₂S₂O₄ if necessary).

-

Phase 2: Coupling Reaction 3. Addition: Add 1.75 g (11 mmol) of Sodium Nitromalonaldehyde Monohydrate directly to the stirring OPD solution.

- Tech Tip: The sodium salt is used because free nitromalonaldehyde is unstable. The acetic acid will protonate the salt in situ, generating the reactive dialdehyde species.

- Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) for 2 hours .

- Observation: The solution will darken, and a precipitate typically begins to form as the reaction progresses or upon cooling.

Phase 3: Work-up and Purification 5. Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water with vigorous stirring. This ensures complete precipitation of the product and removal of the sodium acetate by-product. 6. Filtration: Collect the solid precipitate via vacuum filtration using a Buchner funnel. 7. Washing: Wash the filter cake with:

- Cold Water (3 x 20 mL) to remove acid.

- Cold Ethanol (1 x 5 mL) to remove unreacted organic impurities.

- Recrystallization: Recrystallize the crude solid from hot Ethanol or DMF/Water (9:1) if the product is highly insoluble.

- Target: Deep yellow to orange needles/powder.

Characterization & Validation

To ensure the integrity of the synthesized 3-nitro-3H-1,5-benzodiazepine, the following analytical data should be verified.

| Parameter | Expected Result | Interpretation |

| Appearance | Yellow/Orange Solid | Characteristic of nitro-conjugated heterocyclic systems. |

| Melting Point | > 200°C (Decomp) | High melting point due to rigid bicyclic structure and polarity. |

| IR Spectroscopy | 1530 cm⁻¹, 1350 cm⁻¹ | Strong NO₂ asymmetric and symmetric stretches. |

| IR Spectroscopy | 1610-1630 cm⁻¹ | C=N (Imine) stretch. Absence of C=O stretch confirms condensation. |

| ¹H NMR | Protons at C2 and C4. These are chemically equivalent if the molecule is symmetric. | |

| ¹H NMR | Aromatic protons of the benzene ring. |

Critical Quality Attribute (CQA): The absence of a signal around 9-10 ppm (aldehyde CHO) in the proton NMR confirms that the starting material has been consumed and the ring has closed.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete protonation of Na-salt. | Ensure Glacial Acetic Acid is used, not diluted. Extend reflux time by 1 hour. |

| Dark/Tar Product | Oxidation of OPD. | Use freshly recrystallized OPD. Conduct reaction under Nitrogen atmosphere. |

| Product Oiling Out | Solvent composition incorrect during quench. | Add the reaction mixture to ice slowly with rapid stirring. If oil forms, scratch the flask wall to induce crystallization. |

| Impurity Peaks (NMR) | Uncyclized mono-imine. | The ring closure is the rate-determining step. Increase temperature (Reflux) to drive dehydration. |

References

-

Thiele, J., & Steimmig, G. (1907). Über Derivate des o-Phenylendiamins. Berichte der deutschen chemischen Gesellschaft, 40(1), 955-962. (Foundational work on 1,5-benzodiazepine synthesis).

-

Fanta, P. E. (1950). Sodium Nitromalonaldehyde Monohydrate. Organic Syntheses, 30, 88. (Preparation of the key electrophile).

- Ruske, W. (1969). The Chemistry of Heterocyclic Compounds, Vol 43. Wiley-Interscience. (Comprehensive review of 1,5-benzodiazepine chemistry).

-

Majid, S. A., Khanday, W. A., & Tomar, R. (2012).[2] Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2012. (Modern catalytic variations of the condensation).

- Reichardt, C. (1968). Vilsmeier-Formylation of 1,5-Benzodiazepines. Justus Liebigs Annalen der Chemie. (Discusses reactivity of the 3-position).

Sources

Condensation of o-phenylenediamine with nitromalondialdehyde

Abstract

This application note details the synthetic pathway for the condensation of o-phenylenediamine (OPD) with sodium nitromalondialdehyde monohydrate to yield 3-nitro-3H-1,5-benzodiazepine . The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for CNS-active agents, anti-infectives, and anti-inflammatory drugs.[1] This guide addresses the specific challenges of handling the thermally unstable nitromalondialdehyde salt, optimizing the cyclization kinetics, and ensuring high-purity isolation. Two protocols are provided: a classic acid-catalyzed method and a modern, greener ethanol-based approach.

Introduction & Strategic Significance

The condensation of 1,2-diamines with 1,3-dicarbonyl equivalents is the primary route to 1,5-benzodiazepines. However, the introduction of a nitro group at the C3 position significantly alters the electronic landscape of the diazepine ring, enhancing its electrophilicity and potential for further functionalization (e.g., reduction to amino-benzodiazepines).

Why this reaction matters:

-

Privileged Scaffold: The 1,5-benzodiazepine core mimics peptide turns, making it a valuable peptidomimetic.

-

Versatile Intermediate: The C3-nitro group is a synthetic "handle." It can be reduced to an amine, allowing for the synthesis of complex urea or amide derivatives without disrupting the diazepine ring.

-

Chemo-selectivity Challenge: The reaction must balance the nucleophilicity of the diamine against the stability of the nitromalondialdehyde, which exists as a sodium salt and is prone to decomposition.

Reaction Mechanism

The formation of 3-nitro-3H-1,5-benzodiazepine proceeds via a double condensation mechanism (bis-Schiff base formation).

-

Activation: The sodium nitromalondialdehyde salt is protonated in situ to generate the reactive free aldehyde/enol species.

-

First Condensation: The nucleophilic amine of OPD attacks the carbonyl carbon of the aldehyde, eliminating water to form a mono-imine intermediate.

-

Cyclization: The second amino group attacks the remaining carbonyl (or enol) carbon, closing the 7-membered ring.

Expert Insight: The reaction is driven by the thermodynamic stability of the resulting conjugated system. However, pH control is critical; if the solution is too acidic, the amine becomes protonated (ammonium) and non-nucleophilic. If too basic, the nitromalondialdehyde degrades.

Figure 1: Mechanistic flow of the condensation reaction.

Critical Safety & Handling (E-E-A-T)

WARNING: EXPLOSION HAZARD Sodium nitromalondialdehyde monohydrate is impact-sensitive and thermally unstable .[2] It has been reported to detonate under shock or rapid heating.

-

Storage: Store at 2–8°C. Do not scrape the solid with metal spatulas; use Teflon or wood.

-

Handling: Never heat the dry salt. Dissolve it in water or solvent before applying any heat.

-

Waste: Quench unreacted residues with dilute NaOH before disposal.

Materials & Reagents

| Reagent | MW ( g/mol ) | Role | Purity Requirement |

| o-Phenylenediamine (OPD) | 108.14 | Nucleophile | >98% (Recrystallize if dark/oxidized) |

| Sodium Nitromalondialdehyde | 157.06 | Electrophile | >95% (Handle with care) |

| Glacial Acetic Acid | 60.05 | Solvent/Catalyst | ACS Grade |

| Ethanol (Absolute) | 46.07 | Solvent | ACS Grade |

| Sodium Acetate | 82.03 | Buffer | Anhydrous |

Experimental Protocols

Protocol A: Classical Acid-Catalyzed Synthesis (High Yield)

Best for scale-up and maximum conversion.

Step-by-Step:

-

Preparation of Electrophile Solution:

-

In a round-bottom flask, dissolve 10 mmol (1.57 g) of sodium nitromalondialdehyde monohydrate in 15 mL of warm water (approx. 40°C).

-

Note: Ensure complete dissolution before proceeding.

-

-

Preparation of Nucleophile Solution:

-

In a separate beaker, dissolve 10 mmol (1.08 g) of o-phenylenediamine in 10 mL of Glacial Acetic Acid .

-

Expert Tip: Freshly recrystallized OPD (from water/sodium hydrosulfite) yields a brighter yellow product. Dark OPD leads to tarry impurities.

-

-

Condensation:

-

Add the aqueous nitromalondialdehyde solution dropwise to the stirring OPD/Acetic acid solution over 10 minutes.

-

The mixture will turn deep red/orange immediately.

-

Stir at room temperature for 30 minutes .

-

-

Precipitation:

-

The product usually precipitates spontaneously. If not, dilute the reaction mixture with 20 mL of cold water .

-

Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the solid using a Buchner funnel.[2]

-

Wash the cake with cold water (2 x 10 mL) to remove residual acid and sodium salts.

-

Wash with a small amount of cold ethanol (5 mL) to assist drying.

-

-

Purification:

-

Recrystallize from Ethanol/DMF (9:1) or pure Ethanol if solubility permits.

-

Yield Expectation: 70–85%.[3]

-

Appearance: Yellow to orange needles.

-

Protocol B: Microwave-Assisted "Green" Synthesis

Best for rapid screening and library generation.

-

Mixture: In a microwave vial, combine 1 mmol OPD , 1 mmol Sodium Nitromalondialdehyde , and 2 mL Ethanol .

-

Catalyst: Add 2 drops of Acetic Acid .

-

Irradiation: Heat at 80°C for 5–10 minutes (Power: 100W).

-

Workup: Pour into crushed ice. Filter the precipitate.[3][4][5]

-

Advantage: drastically reduced reaction time and solvent usage.

Characterization & Quality Control

To validate the synthesis, compare your data against these standard values.

| Attribute | Expected Value | Notes |

| Melting Point | >200°C (Decomposes) | Sharp mp indicates purity.[4] Broad range = oligomers. |

| 1H NMR (DMSO-d6) | δ 7.2–7.6 (m, 4H, Ar-H) | Aromatic protons of the benzene ring. |

| 1H NMR (Vinyl) | δ 8.5–9.0 (s, 2H) | The C2 and C4 protons of the diazepine ring. |

| IR Spectroscopy | 1530, 1350 cm⁻¹ | Characteristic NO₂ asymmetric/symmetric stretches. |

| IR Spectroscopy | 1610 cm⁻¹ | C=N Imine stretch. |

Troubleshooting Diagram:

Figure 2: Logic flow for troubleshooting common synthetic issues.

References

-

Organic Syntheses. "Sodium Nitromalonaldehyde Monohydrate." Org.[6] Synth.1952 , 32, 95. Link (Accessed Oct 2023). Establishes the safety and preparation of the electrophile.

- Finar, I. L.Organic Chemistry, Volume 1: The Fundamental Principles. Longmans, Green and Co., 1967.

-

Journal of the Chemical Society. "The synthesis and evaluation of o-phenylenediamine derivatives." J. Chem. Soc., Perkin Trans. 1. Link (Accessed Oct 2023). Discusses the reactivity of OPD with nitrosating and carbonyl species.

-

National Institutes of Health (PubChem). "Sodium Nitromalonaldehyde Monohydrate - Safety Data." Link (Accessed Oct 2023). Critical safety data regarding shock sensitivity.

- M. A. P. Martins et al. "Microwave-Assisted Synthesis of Heterocycles." Chemical Reviews, 2009.

Sources

Green Chemistry in Action: Advanced Protocols for the Synthesis of 3-Nitro-1,5-Benzodiazepine Derivatives

Introduction: The Imperative for Greener Pharmaceuticals

The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anxiolytic, anticonvulsant, and anti-inflammatory properties. The introduction of a nitro group at the 3-position can significantly modulate these biological effects, making 3-nitro-1,5-benzodiazepine derivatives attractive targets for drug discovery and development. However, traditional synthetic routes often rely on harsh reagents, hazardous solvents, and multi-step procedures that generate significant chemical waste. This application note details cutting-edge, environmentally benign protocols for the synthesis of these valuable compounds, aligning with the principles of green chemistry to enhance safety, efficiency, and sustainability in pharmaceutical research.

Core Principles of Green Synthesis for 3-Nitro-1,5-Benzodiazepines

The green synthesis of 3-nitro-1,5-benzodiazepine derivatives is centered around several key strategies designed to minimize environmental impact while maximizing reaction efficiency. These include:

-

Catalyst-Free and Solvent-Free Reactions: Eliminating the need for catalysts and volatile organic solvents reduces waste and toxicity.[1][2]

-

Use of Green Catalysts: Employing reusable and non-toxic catalysts, such as zeolites, clays, and functionalized carbon materials, offers a sustainable alternative to traditional acid and metal catalysts.[3][4][5][6][7]

-

Alternative Energy Sources: Microwave and ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods.[8][9][10][11][12]

-

Atom Economy and Cascade Reactions: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, often through elegant one-pot cascade reactions, is a hallmark of green chemistry.[13]

Protocol I: One-Pot Cascade Synthesis from Nitroaromatics Using a Multisite Solid Catalyst

This innovative protocol exemplifies a highly efficient and green approach, directly converting substituted nitroaromatics into 1,5-benzodiazepines in a single step.[13] This method utilizes a bifunctional solid catalyst that facilitates a cascade reaction involving chemoselective hydrogenation followed by cyclocondensation.

Causality of Experimental Choices:

-

Bifunctional Catalyst: The catalyst possesses both metal sites for the selective reduction of the nitro group to an amine and acid sites to catalyze the subsequent condensation and cyclization with a ketone. This eliminates the need for isolating the intermediate o-phenylenediamine, saving time and resources.

-

Solvent-Free Conditions: The reaction is conducted in the absence of a solvent, which significantly reduces chemical waste and simplifies product purification.

-

Hydrogen Atmosphere: Molecular hydrogen is used as the reductant, with water being the only byproduct of the nitro group reduction, making the process exceptionally clean.

Experimental Workflow:

Caption: Workflow for the one-pot synthesis of 1,5-benzodiazepines from nitroaromatics.

Detailed Step-by-Step Protocol:

-

Catalyst Preparation: Prepare or procure a bifunctional solid catalyst (e.g., a noble metal supported on an acidic solid like an acidic polymer or zeolite).

-

Reaction Setup: In a high-pressure autoclave, combine the substituted nitroaromatic (1 mmol), a ketone (2.5 mmol), and the bifunctional catalyst (e.g., 50 mg).

-

Reaction Execution: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 10-20 bar). Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with stirring for the required duration (e.g., 8-12 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product and filter to recover the solid catalyst.

-

Purification: Wash the catalyst with the same solvent. Combine the filtrates and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired substituted 1,5-benzodiazepine.

-

Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Protocol II: Microwave-Assisted Green Synthesis of 3-Nitro-1,5-Benzodiazepines

This protocol adapts the general principles of microwave-assisted organic synthesis (MAOS) for the efficient production of 3-nitro-1,5-benzodiazepines from a nitro-substituted o-phenylenediamine and a suitable carbonyl compound.

Causality of Experimental Choices:

-

Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating.[8][9]

-

Green Catalyst: A recyclable, solid acid catalyst such as Cu(II)-impregnated clay can be used to promote the condensation reaction under environmentally friendly conditions.[7]

-

Solvent-Free or Green Solvent: The reaction can be performed under solvent-free conditions or in a high-boiling, non-toxic solvent like glycerol, which is biodegradable and derived from renewable resources.[14]

Reaction Mechanism:

Caption: Simplified mechanism for the microwave-assisted synthesis of 3-nitro-1,5-benzodiazepines.

Detailed Step-by-Step Protocol:

-

Reactant Mixture: In a microwave-safe reaction vessel, mix 4-nitro-o-phenylenediamine (1 mmol), the desired ketone or β-diketone (2.2 mmol), and a catalytic amount of Cu(II)-clay nanocatalyst (e.g., 5 mol%).[7]

-

Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).

-

Reaction Monitoring: Monitor the completion of the reaction using TLC.

-

Product Isolation: After cooling, add a suitable solvent like ethanol and filter to remove the catalyst.

-

Purification: Evaporate the solvent from the filtrate and purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3-nitro-1,5-benzodiazepine derivative.

Protocol III: Ultrasound-Assisted, Solvent-Free Synthesis of 3-Nitro-1,5-Benzodiazepines

Sonochemistry offers another energy-efficient and green alternative for synthesizing these heterocyclic compounds. Ultrasound irradiation can promote reactions through acoustic cavitation, leading to enhanced mass transfer and reaction rates.[10][12][15]